1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose
Overview
Description
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is an organic compound with the chemical formula C11H16O7. It is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions. This compound is often used as an important intermediate in organic synthesis, particularly in the synthesis of carbohydrates .
Mechanism of Action
Target of Action
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose, also known as (2S,4S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,4-diyl diacetate, is a deoxygenated furanose (pentofuranose) with acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially playing a key role in the synthesis of carbohydrates .
Mode of Action
The compound interacts with its targets through its acetyl groups at the 3 and 5 positions . It is often used as an important intermediate in organic synthesis, especially in the synthesis of carbohydrates .
Biochemical Pathways
The compound is involved in the synthesis of carbohydrates . It is used as an important raw material for drug synthesis, as a reagent for organic synthesis, and for sugar chemistry research .
Pharmacokinetics
It is known that the compound is a white crystalline solid that can form macroscopic needle-like structures . Its melting point is approximately 149-150°C, and it moderately dissolves in water .
Result of Action
The compound is used to develop nucleoside analogs, glycopeptides, glycolipids, and other bioactive compounds .
Action Environment
The compound should be used following laboratory safety practices and taking the necessary precautions, including wearing goggles, gloves, and laboratory clothing, and operating in a well-ventilated environment . At the same time, relevant laws and regulations should be followed, and waste items should be disposed of correctly .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic method for preparing 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose involves deprotection reactions. Initially, acetyl groups are introduced at positions 3 and 5 to form an acetyl-protected pentofuranose. Subsequently, the acetyl protecting group is removed under appropriate reaction conditions to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound typically involve the acetylation of 5-deoxy-D-ribose using acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the synthesis of complex carbohydrates.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribose
- 1,2,3,5-Tetra-O-acetyl-D-ribofuranose
- 5-Deoxy-1,2,3-tri-O-acetyl-beta-D-ribose
Uniqueness
1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose is unique due to its specific acetylation pattern, which provides distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable intermediate in the synthesis of complex carbohydrates and other biologically significant molecules .
Properties
IUPAC Name |
[(2R,3S,5S)-3,5-diacetyloxyoxolan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-6(12)15-5-10-9(16-7(2)13)4-11(18-10)17-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGMBTAACMQRSS-HBNTYKKESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654470 | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96291-75-7 | |
Record name | β-D-erythro-Pentofuranose, 2-deoxy-, 1,3,5-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96291-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Tri-O-acetyl-2-deoxy-beta-D-erythro-pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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